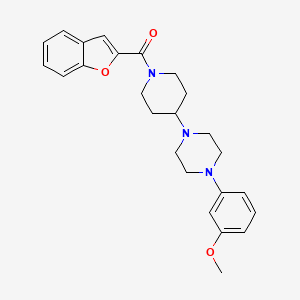

Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature and shows a wide range of biological activities . The compound also contains a methoxyphenyl group, a piperazinyl group, and a piperidinyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, previously unknown biphenyl containing 5-phenyl-1-benzofuran-2-yl derivatives; methanones were synthesized and evaluated for their antimicrobial and antioxidant activities . Another study synthesized a new series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs by using the condensation .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data . Molecular dynamics simulations have also been performed for related compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a complex benzofuran derivative was constructed by a unique free radical cyclization cascade . Another benzofuran ring was constructed by proton quantum tunneling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound was reported as a brown solid with a melting point between 123–135 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzofuran derivatives have been shown to possess significant antimicrobial properties. For instance, a study synthesized novel compounds and evaluated their anti-microbial activity against various strains, showing promising results .

Anticancer Activity

Some substituted benzofurans exhibit dramatic anticancer activities. Research has found certain compounds to have significant cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Immunosuppressive Agents

Benzofuran compounds have also been evaluated for their immunosuppressive activity. One study synthesized a novel compound that showed high immunosuppressive activity, suggesting its potential as a lead compound in the development of immunosuppressant agents .

Antitumor Agents

The synthesis of novel benzofuran derivatives has led to the development of potential antitumor agents. Research indicates that these newly developed compounds have potential as anticancer agents and could serve as leads for further research .

Proton Pump Inhibitors

Benzofuran is a core structure in some pharmaceuticals like omeprazole, which is used as a proton pump inhibitor for treating conditions like acid reflux .

Anti-Hypertensive Drugs

The benzofuran structure is also present in anti-hypertensive drugs such as candesartan and telmisartan, which are used to treat high blood pressure .

Wirkmechanismus

Target of Action

The primary target of Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, through a process that involves binding data, in silico docking simulations, and molecular dynamics . This interaction leads to changes in the function of the α1-AR, which can result in the contraction of smooth muscles .

Biochemical Pathways

The compound’s interaction with the α1-AR affects the steroidogenic pathway for the synthesis of oestrogens from cholesterol . This pathway involves the enzyme complex aromatase (P450Arom, CYP19), which catalyzes the final step in the pathway .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . These properties influence the compound’s bioavailability, which is a critical factor in its therapeutic effectiveness .

Result of Action

The activation or blockade of the α1-AR by the compound is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity decreased with the introduction of a hydroxyl group at the carbonyl carbon

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The innovation and the growth of new antimicrobial and anticancer inhibitory agents are the fundamental goals in medicinal chemistry .

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-30-22-7-4-6-21(18-22)27-15-13-26(14-16-27)20-9-11-28(12-10-20)25(29)24-17-19-5-2-3-8-23(19)31-24/h2-8,17-18,20H,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBPYADWSVIEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)

![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)

![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)